METHYL 3-(5-METHYL-3-PHENYL-1,2-OXAZOLE-4-AMIDO)BENZOATE
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Overview
Description
Methyl 3-(5-methyl-3-phenyl-1,2-oxazole-4-amido)benzoate is a complex organic compound that belongs to the class of oxazole derivatives Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(5-methyl-3-phenyl-1,2-oxazole-4-amido)benzoate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methyl-3-phenyl-1,2-oxazole-4-carboxylic acid with methyl 3-aminobenzoate in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization, chromatography, and distillation.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(5-methyl-3-phenyl-1,2-oxazole-4-amido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.
Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the oxazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole N-oxides, while reduction can produce dihydrooxazoles or other saturated heterocycles.
Scientific Research Applications
Methyl 3-(5-methyl-3-phenyl-1,2-oxazole-4-amido)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 3-(5-methyl-3-phenyl-1,2-oxazole-4-amido)benzoate involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-3-phenyl-1,2-oxazole: A simpler oxazole derivative with similar structural features.
5-Methyl-3-phenylisoxazole-4-carboxylic acid: Another related compound with a carboxylic acid group instead of an amido group.
3-Methyl-5-phenylisoxazole: A structural isomer with different substitution patterns.
Uniqueness
Methyl 3-(5-methyl-3-phenyl-1,2-oxazole-4-amido)benzoate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its amido and ester functionalities provide additional sites for chemical modification and interaction with biological targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
methyl 3-[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-12-16(17(21-25-12)13-7-4-3-5-8-13)18(22)20-15-10-6-9-14(11-15)19(23)24-2/h3-11H,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPOYFBJAUAKBLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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